5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15906527
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2N3O2 |
|---|---|
| Molecular Weight | 274.10 g/mol |
| IUPAC Name | 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |
| Standard InChI Key | MSGLTFBOWJGLDD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the pyrazolone family, a class of heterocyclic compounds featuring a five-membered ring with two nitrogen atoms and one ketone group. Its IUPAC name, 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, reflects its substitution pattern:
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Position 2: A 2,6-dichloro-4-methoxyphenyl group.
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Position 5: An amino group (-NH).
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Position 3: A ketone oxygen (=O).
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 274.10 g/mol | |
| SMILES Notation | COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl | |
| InChI Key | OUWWIVIPQVUTDU-UHFFFAOYSA-N |
The planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and electron-donating methoxy group influence its electronic distribution .
The methoxy group enhances solubility in polar aprotic solvents, while the dichloro substituents contribute to thermal stability .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method for this compound uses:
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (150 × 4.6 mm, 5 μm) | |
| Mobile Phase | Acetonitrile:Water (70:30) + 0.1% HPO | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
This method achieves baseline separation with a retention time of 6.2 minutes, suitable for purity assessment .
Spectroscopic Data
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IR (KBr): Peaks at 1685 cm (C=O stretch), 1600 cm (C=N), and 3350 cm (N-H) .
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H NMR (DMSO-d): δ 2.35 (s, 3H, CH), 6.90–7.40 (m, aromatic H) .
Applications in Research and Industry
Pharmaceutical Research
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Lead Optimization: Serves as a scaffold for developing COX-2 inhibitors or antimicrobial agents .
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Drug Delivery: Functionalization at the amino group could enable conjugation with nanoparticles.
Chemical Synthesis
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Ligand Design: The pyrazole ring coordinates transition metals (e.g., Cu, Fe) for catalytic applications .
Future Research Directions
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Pharmacological Profiling: Conduct in vitro assays to evaluate IC values against cancer cell lines (e.g., MCF-7, A549).
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Computational Studies: Perform molecular docking to predict interactions with targets like COX-2 or DNA gyrase.
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Structural Elucidation: Obtain X-ray crystallography data to correlate geometry with bioactivity .
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